Furo[2,3-e][1,2]benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
210-98-0 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-e][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(5-10-12-8)9-6(1)3-4-11-9/h1-5H |
InChI Key |
RMSXXPDDXINLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NO2)C3=C1C=CO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furo 2,3 E 1 2 Benzoxazole and Its Functionalized Derivatives
Retrosynthetic Strategies for the Furo[2,3-e]nih.govresearchgate.netbenzoxazole Ring System
A logical retrosynthetic analysis of the furo[2,3-e] nih.govresearchgate.netbenzoxazole (B165842) core suggests several potential disconnection pathways. The most viable strategies hinge on the sequential or convergent construction of the furan (B31954) and benzoxazole moieties.
One common approach involves the disconnection of the furan ring, leading to a functionalized benzoxazole precursor. This strategy allows for the initial synthesis and potential diversification of the benzoxazole core, followed by the annulation of the furan ring. Key disconnections include breaking the C-O and C-C bonds of the furan ring, which points towards precursors such as a hydroxy- or carbonyl-functionalized benzoxazole.
Alternatively, a retrosynthetic strategy can be envisioned where the benzoxazole ring is disconnected. This would involve the formation of the N-O bond or the closure of the oxazole (B20620) ring as the final key step, starting from a functionalized furan derivative. This approach might be advantageous if the desired substitution pattern on the furan ring is more readily accessible.
A third, more convergent strategy would involve the simultaneous or one-pot formation of both heterocyclic rings from a common, highly functionalized benzene (B151609) derivative. While potentially more efficient, this approach would require careful orchestration of reaction conditions to achieve the desired regioselectivity.
| Retrosynthetic Pathway | Key Disconnection | Precursor Type |
| Pathway A | Furan Ring Annulation | Functionalized 1,2-benzoxazole |
| Pathway B | Benzoxazole Ring Formation | Functionalized Benzofuran |
| Pathway C | Convergent Cyclization | Highly functionalized aromatic precursor |
Construction of thenih.govresearchgate.netBenzoxazole Moiety within Fused Systems
The synthesis of the 1,2-benzoxazole (anthranil) core is a cornerstone of many synthetic routes to arene-fused oxazoles. chim.it Both classical and modern methods can be adapted for the construction of this moiety within the context of a fused system like furo[2,3-e] nih.govresearchgate.netbenzoxazole.
A divergent and regioselective synthesis of 3-substituted benzisoxazoles can be achieved from readily accessible ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This methodology proceeds through a common N-Cl imine intermediate, which can then undergo N-O bond formation to yield the benzisoxazole ring under anhydrous conditions. organic-chemistry.org This approach offers a versatile route to the benzoxazole core, allowing for the introduction of various substituents at the 3-position.
Another established method involves the cyclization of 2-hydroxyaryl oximes. chim.it In this approach, the hydroxyl group of the oxime is typically converted into a better leaving group to facilitate the subsequent cyclization and N-O bond formation. chim.it However, a potential competing reaction is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazoles as byproducts. chim.it
The cyclization of N-halogenated 2-hydroxyaryl imines also serves as a viable route for the formation of the N-O bond in the benzoxazole ring. chim.it
| Starting Material | Key Transformation | Product | Reference |
| ortho-hydroxyaryl N-H ketimine | N-chlorination followed by cyclization | 3-substituted 1,2-benzisoxazole (B1199462) | organic-chemistry.org |
| 2-hydroxyaryl oxime | Activation of oxime hydroxyl and cyclization | 1,2-benzisoxazole | chim.it |
| N-halogenated 2-hydroxyaryl imine | Intramolecular cyclization | 1,2-benzisoxazole | chim.it |
Modern synthetic chemistry has introduced several novel strategies for the construction of arene-fused 1,2-oxazoles. Aryne-based [3+2]-cycloaddition reactions provide a powerful tool for the simultaneous formation of both the C-C and C-O bonds of the oxazole ring. chim.it The reaction of arynes with nitrile oxides is a key example of this approach, leading directly to the 1,2-benzisoxazole core. chim.it
Palladium-catalyzed annulation reactions of substituted isoxazoles offer another contemporary route. For instance, 5-iodoaryl-substituted isoxazoles can react with alkynes in the presence of a palladium catalyst to generate naphthalene-fused isoxazoles. chim.it This method proceeds through a proposed 7-membered palladacycle intermediate followed by reductive elimination. chim.it
Furthermore, tandem reactions involving oxidative cyclocondensation and electrophilic hydroarylation of o-alkynylarene chalcones with hydroxylamine hydrochloride in the presence of iodine have been shown to produce naphthoisoxazoles in good yields. chim.it
Annulation Techniques for the Furan Ring in Furo[2,3-e]nih.govresearchgate.netbenzoxazole Synthesis
The formation of the furan ring onto a pre-existing benzoxazole scaffold is a critical step in many synthetic strategies for furo[2,3-e] nih.govresearchgate.netbenzoxazole. A variety of furan synthesis methodologies can be adapted for this purpose.
Oxidative cyclization presents a powerful approach for the construction of furan rings. researchgate.netorganic-chemistry.org While specific MnO2-mediated approaches for direct furan annulation onto benzoxazoles are not extensively documented, the principle of oxidative cyclization is broadly applicable. For instance, furans containing a β-ketoester group can undergo oxidative ring-opening by Mn(III)/Co(II) catalysts to produce 1,4-dicarbonyl moieties, which then cyclize. rsc.org This concept can be adapted to a suitably functionalized benzoxazole precursor.
More generally, metal-catalyzed oxidative cyclizations are common. For example, a copper-catalyzed oxidative cyclization of aryl ketones with styrenes can yield multiaryl-substituted furans. organic-chemistry.org Silver-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols have also been developed to afford substituted furans. nih.govacs.org These methods could potentially be applied to a benzoxazole substrate bearing the appropriate functional groups.
Intramolecular cyclization reactions are a highly effective means of forming fused furan rings. nih.gov For example, unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation to form fused ring furans. nih.gov This strategy has been successfully applied to the synthesis of benzofurans and could be adapted for the annulation of a furan ring onto a benzoxazole core. nih.gov Furan-terminated cationic cyclizations have also been utilized in the preparation of fused ring systems. acs.org
Cross-coupling reactions offer another versatile avenue for furan ring synthesis. Palladium-catalyzed domino Heck/cross-coupling reactions of alkene-tethered aryl iodides with β-chloroenones have been reported for the rapid construction of furan-linked bisheterocycles. rsc.orgresearchgate.net This type of cascade reaction, which forms multiple bonds in a single operation, could be a highly efficient strategy for the synthesis of the furo[2,3-e] nih.govresearchgate.netbenzoxazole system. Transition metal-free cross-coupling of furan rings with haloacetylenes has also been demonstrated, providing another potential synthetic tool. researchgate.net
| Methodology | Key Reaction Type | Catalyst/Reagent | Potential Application |
| Oxidative Cyclization | C-O bond formation | Cu, Ag, Mn(III)/Co(II) | Annulation onto a functionalized benzoxazole |
| Intramolecular Cyclization | C-O and/or C-C bond formation | Base, Lewis Acid | Cyclization of a substituted benzoxazole precursor |
| Cross-Coupling Cascade | Domino Heck/cross-coupling | Palladium | Convergent synthesis from functionalized precursors |
Based on a comprehensive search of available scientific literature, there are no specific publications detailing the advanced synthetic methodologies for the chemical compound “Furo[2,3-e] bldpharm.combenzoxazole” as outlined in the request.
While extensive research exists for the synthesis of related core structures, such as benzoxazoles, benzisoxazoles, and benzofurans, using the methodologies mentioned, this information does not directly apply to the specific fused heterocyclic system of Furo[2,3-e] bldpharm.combenzoxazole.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this particular compound at this time. Further research and publication in this specific area would be required to provide the detailed findings requested.
Reactivity Profiles and Mechanistic Elucidation of Furo 2,3 E 1 2 Benzoxazole Transformations
Functionalization Strategies and Derivatization of the Furo[2,3-e]osi.lvnih.govbenzoxazole Core
Electrophilic Substitution Reactions on the Furo[2,3-e]osi.lvnih.govbenzoxazole Aromatic System
There is no specific information available in the reviewed scientific literature regarding the electrophilic substitution reactions on the Furo[2,3-e] osi.lvnih.govbenzoxazole (B165842) aromatic system. The directing effects of the fused furo and oxazole (B20620) rings, as well as the relative reactivity of the different positions on the benzene (B151609) ring, have not been experimentally determined or computationally modeled for this specific heterocyclic scaffold.
Nucleophilic Additions and Substitutions on Furo[2,3-e]osi.lvnih.govbenzoxazole Derivatives
Similarly, the scientific literature lacks specific studies on nucleophilic addition or substitution reactions involving Furo[2,3-e] osi.lvnih.govbenzoxazole derivatives. The susceptibility of the heterocyclic rings to nucleophilic attack, and the potential for substitution reactions on either the furan (B31954), oxazole, or benzene portions of the molecule, have not been documented.
Investigation of Ring-Opening and Rearrangement Pathways of Furo[2,3-e]osi.lvnih.govbenzoxazole
Investigations into the ring-opening and rearrangement pathways of the Furo[2,3-e] osi.lvnih.govbenzoxazole core have not been reported in the available scientific literature. The stability of this particular fused ring system under various reaction conditions (e.g., acidic, basic, thermal, or photochemical) and its propensity to undergo skeletal rearrangements are yet to be explored. While ring-opening reactions are known for the broader class of benzoxazoles, these findings cannot be directly extrapolated to the Furo[2,3-e] osi.lvnih.govbenzoxazole system without specific experimental validation.
Detailed Reaction Mechanism Studies for Key Furo[2,3-e]osi.lvnih.govbenzoxazole Syntheses and Derivatizations
As the synthesis and derivatization of Furo[2,3-e] osi.lvnih.govbenzoxazole are not well-documented, detailed mechanistic studies for these transformations are consequently absent from the scientific literature.
Identification of Reaction Intermediates (e.g., radical intermediates, hypervalent iodine species)
There are no published studies that identify or characterize reaction intermediates, such as radical species or hypervalent iodine intermediates, in the context of Furo[2,3-e] osi.lvnih.govbenzoxazole synthesis or its subsequent chemical transformations. While hypervalent iodine reagents are utilized in the synthesis of some benzoxazole derivatives, their specific application to the Furo[2,3-e] osi.lvnih.govbenzoxazole system has not been reported.
Elucidation of Rate-Determining Steps and Transition States
The elucidation of rate-determining steps and the characterization of transition states for reactions involving Furo[2,3-e] osi.lvnih.govbenzoxazole have not been a subject of investigation in the available scientific literature. Computational and experimental kinetic studies that would provide this level of mechanistic detail are currently unavailable for this specific compound.
Information on "Furo[2,3-e] nih.govbenzoxazole" is Not Available in Publicly Accessible Scientific Literature
A thorough search of publicly available scientific databases and chemical literature has revealed no specific information, research articles, or detailed experimental data for the chemical compound "Furo[2,3-e] nih.govbenzoxazole." Consequently, it is not possible to provide an article on its reactivity profiles, mechanistic elucidation, or the role of specific catalysts and additives in its transformations as requested.
The provided outline requires in-depth, scientifically accurate content based on existing research, which is absent for this particular heterocyclic system. While information is available for related but structurally distinct compounds such as benzoxazoles, furo[2,3-g]-1,2-benzisoxazoles, and other fused furo-heterocycles, this information cannot be extrapolated to "Furo[2,3-e] nih.govbenzoxazole" without introducing scientific inaccuracies.
Therefore, the requested article focusing solely on the chemical compound “Furo[2,3-e] nih.govbenzoxazole” cannot be generated at this time due to the lack of foundational research data.
Advanced Spectroscopic and Structural Characterization of Furo 2,3 E 1 2 Benzoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like Furo[2,3-e] researchgate.netnih.govbenzoxazole (B165842). Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning every proton and carbon atom in the molecule and confirming the connectivity of the fused ring system.
For a related compound, 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole, the ¹H NMR spectrum in CDCl₃ shows aromatic protons in the range of δ 7.33–7.72 ppm, with the vinyl protons appearing at δ 7.09 and 7.80 ppm. nih.gov The ¹³C NMR spectrum for this molecule displays signals for the benzoxazole core between δ 110.3 and 150.4 ppm, with the carbon at position 2 appearing at δ 162.8 ppm. nih.gov For Furo[2,3-e] researchgate.netnih.govbenzoxazole, one would expect distinct signals for the protons and carbons of the furan (B31954), benzene (B151609), and isoxazole (B147169) rings, with chemical shifts influenced by the electronic effects of the fused system.
To definitively assign the complex NMR spectra expected for Furo[2,3-e] researchgate.netnih.govbenzoxazole, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic and furan rings, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the fused rings. It shows correlations between protons and carbons that are two or three bonds apart, providing evidence for the fusion pattern of the furan and benzoxazole moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for confirming the geometry and stereochemistry of the molecule. It can also help to differentiate between isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Furo[2,3-e] researchgate.netnih.govbenzoxazole This table is predictive and based on data from related benzoxazole and furan structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan Ring Protons | 6.5 - 7.8 | 105 - 150 |
| Benzene Ring Protons | 7.0 - 8.0 | 110 - 155 |
| Isoxazole Ring Carbons | --- | 150 - 165 |
| Bridgehead Carbons | --- | 140 - 160 |
Given the rigid, planar nature of the fused aromatic system of Furo[2,3-e] researchgate.netnih.govbenzoxazole, significant conformational flexibility is not expected. The molecule is likely to be largely flat. Dynamic NMR studies, which involve recording spectra at different temperatures, would likely confirm this rigidity, showing little to no change in the chemical shifts or coupling constants over a range of temperatures.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Vibrations and Functional Group Identification
For benzoxazole derivatives, characteristic IR bands are observed for C=N stretching (around 1630-1650 cm⁻¹), C=C aromatic stretching (1450-1600 cm⁻¹), and the C-O-C stretching of the oxazole (B20620) ring. nih.govjocpr.com For instance, 2-[(E)-2-(Furan-2-yl)ethenyl]-1,3-benzoxazole shows prominent peaks at 1635 cm⁻¹ (C=N/C=C) and multiple bands in the 1449-1577 cm⁻¹ region for the aromatic systems. nih.gov The FT-IR spectrum of Furo[2,3-e] researchgate.netnih.govbenzoxazole would be expected to show a combination of bands characteristic of the benzisoxazole and furan ring systems.
Table 2: Predicted Characteristic Vibrational Frequencies for Furo[2,3-e] researchgate.netnih.govbenzoxazole This table is predictive and based on data from related heterocyclic structures.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=N Stretch (Isoxazole) | 1620 - 1650 | 1620 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-O-C Asymmetric Stretch | 1200 - 1270 | Weak |
| Ring Breathing Modes | 900 - 1100 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of Furo[2,3-e] researchgate.netnih.govbenzoxazole, which allows for the unambiguous confirmation of its elemental formula. The fragmentation patterns observed in the mass spectrum (often using techniques like electron ionization, EI, or electrospray ionization, ESI) provide valuable structural information.
The fragmentation of benzoxazoles and related benzisoxazoles often involves characteristic losses of small, stable molecules. For example, the mass spectra of 1,2-benzisoxazole (B1199462) N-oxides show significant peaks corresponding to the loss of NO+. researchgate.net 2-Phenylbenzoxazole shows a strong molecular ion peak, with fragmentation involving the benzoxazole ring system. nist.gov The fragmentation of Furo[2,3-e] researchgate.netnih.govbenzoxazole would likely proceed through initial cleavage of the weaker bonds in the heterocyclic rings, potentially leading to the loss of CO, HCN, or CHO radicals, which would be indicative of the fused ring structure.
Single Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing Analysis
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for Furo[2,3-e] researchgate.netnih.govbenzoxazole, confirming the connectivity and planarity of the fused ring system.
Furthermore, X-ray analysis reveals how molecules pack together in the crystal lattice. In related heterocyclic systems like 2-(2-aminophenyl)-1,3-benzoxazole, crystal packing is stabilized by intermolecular hydrogen bonds and weak π–π stacking interactions between the aromatic rings. nih.gov For Furo[2,3-e] researchgate.netnih.govbenzoxazole, one would anticipate that π–π stacking interactions would be a dominant force in the crystal packing due to the extended, planar aromatic system. The analysis of these intermolecular forces is crucial for understanding the material's physical properties.
Electronic Spectroscopy (UV-Vis) for Conjugation, Electronic Transitions, and Optical Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and the extent of π-conjugation. The extended conjugated system of Furo[2,3-e] researchgate.netnih.govbenzoxazole is expected to result in absorption bands in the UV or even the visible region of the spectrum.
Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives show that they absorb UVA and UVB radiation, with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm in ethanol. scielo.brresearchgate.net These absorptions are attributed to π-π* electronic transitions within the conjugated system. Similarly, 2-arylbenzoxazoles exhibit strong absorption with high molar extinction coefficients, characteristic of π-π* transitions. core.ac.uk The absorption spectrum of Furo[2,3-e] researchgate.netnih.govbenzoxazole is predicted to show complex bands arising from the various electronic transitions possible within its extended π-system. The position and intensity of these bands would be sensitive to solvent polarity.
In-Depth Computational Analysis of Furo[2,3-e] semanticscholar.orgwikipedia.orgbenzoxazole: A Theoretical Perspective
Computational chemistry provides powerful tools to elucidate the intrinsic properties of novel chemical structures. This article delves into the theoretical and computational characterization of Furo[2,3-e] semanticscholar.orgwikipedia.orgbenzoxazole, a heterocyclic compound featuring a fused furan, benzene, and isoxazole ring system. Through the application of quantum chemical calculations, this analysis explores the molecule's geometry, electronic landscape, reactivity, aromaticity, and predicted spectroscopic signatures, offering a foundational understanding of its chemical nature.
Molecular Interactions and Mechanistic Insights of Furo 2,3 E 1 2 Benzoxazole in Biological Contexts Focus on Chemical Mechanisms
Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
There is no available research in the public domain detailing computational docking or molecular dynamics simulations specifically involving the Furo[2,3-e]benzoxazole scaffold. Such studies are crucial for predicting the binding affinity and mode of interaction between a small molecule and a protein target. The process typically involves generating a three-dimensional model of the ligand and docking it into the active site of a receptor to identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. Molecular dynamics simulations would further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. The lack of such studies for Furo[2,3-e]benzoxazole means its potential biological targets and binding mechanisms are currently unknown.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition Features at the Protein-Ligand Interface
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. For the Furo[2,3-e]benzoxazole core, SAR studies would involve synthesizing a library of derivatives with substituents at various positions on the fused ring system. By comparing the biological activities of these derivatives, researchers could identify key molecular recognition features—such as specific functional groups or steric properties—that are essential for interaction with a biological target. As there are no published biological activity data for Furo[2,3-e]benzoxazole, no SAR studies have been conducted.
Biochemical Investigations of Molecular Mechanisms (e.g., Enzyme Inhibition Assays focusing on kinetics and binding)
Biochemical assays are essential for validating the biological activity of a compound and elucidating its mechanism of action. For instance, if a compound is predicted to be an enzyme inhibitor, assays would be performed to measure its inhibitory concentration (IC50) and to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies. These investigations provide direct evidence of a molecule's effect on a biological process at the molecular level. To date, no such biochemical investigations have been reported for Furo[2,3-e]benzoxazole, leaving its potential enzymatic or cellular effects uncharacterized.
Design and Synthesis of Furo[2,3-e]benzoxazole Derivatives as Molecular Probes for Biological Pathways
Molecular probes are specialized molecules designed to study biological pathways and processes. These probes often contain reporter groups (e.g., fluorescent tags or biotin) that allow for the visualization or isolation of their biological targets. The development of Furo[2,3-e]benzoxazole-based molecular probes would require a known biological target and a synthetic route to append the necessary reporter tags without disrupting the compound's binding activity. Given the lack of information on the biological targets and SAR of Furo[2,3-e]benzoxazole, the rational design and synthesis of such probes have not been undertaken.
Future Research Directions and Unaddressed Challenges in Furo 2,3 E 1 2 Benzoxazole Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of complex heterocyclic scaffolds like Furo[2,3-e] mdpi.commdpi.combenzoxazole (B165842) traditionally relies on methods that are often energy-intensive and utilize hazardous reagents and solvents. A significant future direction lies in the development of environmentally benign synthetic protocols. Drawing inspiration from advances in the green synthesis of the core benzoxazole structure, researchers can explore novel approaches for the Furo[2,3-e] mdpi.commdpi.combenzoxazole system.
Current green strategies for related benzoxazoles focus on minimizing waste, reducing energy consumption, and using non-toxic, renewable materials. ckthakurcollege.net These methodologies include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields. mdpi.combohrium.com Moreover, the replacement of volatile organic solvents with greener alternatives such as water, ethanol, or deep eutectic solvents (DES) is a key aspect of sustainable synthesis. mdpi.comorgchemres.org
The development and application of heterogeneous and recyclable catalysts represent another crucial frontier. Nanocatalysts, such as those based on zinc oxide (ZnO), copper, or magnetic nanoparticles (e.g., Fe₃O₄), offer high efficiency and easy separation from the reaction mixture, allowing for their reuse across multiple cycles. nih.govrsc.orgmdpi.com For instance, a method for synthesizing benzoxazoles has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication, which allows the catalyst to be recovered with an external magnet. nih.gov Similarly, Ag@Fe₂O₃ core-shell nanocatalysts have demonstrated high efficacy in synthesizing 2-phenyl benzoxazole derivatives at room temperature. ckthakurcollege.net
Future work on Furo[2,3-e] mdpi.commdpi.combenzoxazole should aim to adapt and innovate upon these principles. Research could focus on one-pot, multicomponent reactions that build the complex fused ring system in a single step, thereby improving atom economy and reducing purification steps. researchgate.net The exploration of metal-free catalytic systems and solvent-free reaction conditions will also be paramount in creating truly sustainable synthetic pathways. nih.govjetir.org
Table 1: Overview of Green Synthetic Methodologies for Benzoxazole Derivatives
| Methodology | Catalyst / Promoter | Solvent / Conditions | Key Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | ZnO Nanoparticles | Ethanol | Reduced reaction time (5 min vs. 1 hr conventional) mdpi.com |
| Ultrasound-Assisted Synthesis | Fe₃O₄-supported Ionic Liquid | Solvent-free, 70°C | Fast reaction rate (30 min), catalyst recyclability nih.gov |
| Deep Eutectic Solvents (DES) | ZnO Nanoparticles | Choline chloride:glycerol | Use of biodegradable, eco-friendly solvent system mdpi.com |
| Heterogeneous Catalysis | Cu(II)-SBA-15 | Toluene, 110°C | High conversion (100%), catalyst recyclability rsc.org |
| Metal-Free Synthesis | Imidazolium chloride | N/A | Simple, economical, avoids metal contamination nih.gov |
| Aqueous Media Synthesis | Copper Sulfate (CuSO₄) | Water / Glycerol | Use of green solvents, inexpensive catalyst orgchemres.org |
Deeper Understanding of Electronic Effects on Reactivity and Stability
A fundamental understanding of the electronic landscape of the Furo[2,3-e] mdpi.commdpi.combenzoxazole ring system is essential for predicting its reactivity and stability. The fusion of the furan (B31954), isoxazole (B147169), and benzene (B151609) rings creates a unique electronic environment that dictates the molecule's behavior in chemical reactions. Future research should focus on systematically investigating how the electron-donating and electron-withdrawing nature of substituents at various positions on the scaffold influences its properties.
Key areas of investigation include:
Mapping Electron Density: Employing computational chemistry to model the electron density distribution across the fused ring system. This can help identify the most nucleophilic and electrophilic sites, providing a roadmap for predicting the outcomes of reactions like electrophilic aromatic substitution, nucleophilic attack, or cycloadditions.
Substituent Effects: Synthesizing a library of Furo[2,3-e] mdpi.commdpi.combenzoxazole derivatives with a diverse range of substituents (e.g., -NO₂, -CN, -Cl, -CH₃, -OCH₃, -NH₂) at each available position. Experimental studies on the reactivity of these derivatives, coupled with Hammett analysis or other linear free-energy relationships, can quantify the electronic influence of these groups.
Stability Studies: Assessing the chemical and thermal stability of various derivatives. This includes studying their susceptibility to ring-opening reactions, degradation under acidic or basic conditions, and photostability. Understanding how substituents impact the stability of the isoxazole ring, which can be prone to cleavage under certain conditions, is particularly important.
Spectroscopic and Electrochemical Analysis: Utilizing techniques like NMR, UV-Vis, and fluorescence spectroscopy, as well as cyclic voltammetry, to probe the electronic structure. These methods can provide valuable data on the HOMO-LUMO energy gap, which is a critical parameter for understanding both reactivity and potential applications in optoelectronics.
A thorough understanding of these electronic effects will enable chemists to fine-tune the properties of Furo[2,3-e] mdpi.commdpi.combenzoxazole for specific applications, whether by enhancing the reactivity for further functionalization or by increasing the stability for use in durable materials.
Rational Design of Furo[2,3-e]mdpi.commdpi.combenzoxazole-Based Functional Materials
The rigid, planar, and electron-rich nature of the Furo[2,3-e] mdpi.commdpi.combenzoxazole scaffold makes it an attractive building block for the development of novel functional materials. Future research should move beyond simple synthesis and focus on the rational design of molecules where the fused ring system is a key component of a larger, functional assembly.
Potential areas for exploration include:
Organic Electronics: The extended π-conjugation in the Furo[2,3-e] mdpi.commdpi.combenzoxazole core suggests its potential use in organic semiconductors. Research should target the synthesis of derivatives with tailored electronic properties for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). This involves strategically adding substituents to tune the HOMO/LUMO energy levels and encourage favorable intermolecular packing in the solid state.
Fluorescent Probes and Sensors: Many heterocyclic compounds exhibit interesting photophysical properties. Investigations should be carried out to characterize the fluorescence of Furo[2,3-e] mdpi.commdpi.combenzoxazole derivatives. By incorporating specific binding sites or reactive groups, it may be possible to design novel fluorescent probes for the detection of metal ions, anions, or biologically relevant molecules. The design principle would involve modulating the intramolecular charge transfer (ICT) or other photophysical processes upon analyte binding.
Liquid Crystals: The rigid, anisotropic shape of the Furo[2,3-e] mdpi.commdpi.combenzoxazole core could be exploited in the design of liquid crystalline materials. By attaching flexible alkyl or alkoxy chains to the rigid core, researchers can create molecules that exhibit mesophases, which are essential for applications in display technologies.
High-Performance Polymers: Incorporating the stable Furo[2,3-e] mdpi.commdpi.combenzoxazole unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.
The successful development of these materials will require a multidisciplinary approach, combining synthetic chemistry with materials science, physics, and engineering to design, characterize, and fabricate functional devices.
Advanced Computational Methodologies for Predictive Chemical Design
To accelerate the discovery and optimization of Furo[2,3-e] mdpi.commdpi.combenzoxazole derivatives, future research must heavily integrate advanced computational methodologies. Predictive modeling can guide synthetic efforts, reducing the time and resources spent on trial-and-error experimentation.
Key computational approaches to be explored include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other high-level ab initio methods to predict a wide range of molecular properties. This includes geometric parameters, electronic structures (HOMO/LUMO energies), spectroscopic signatures (NMR, IR, UV-Vis), and reaction energetics. Such calculations can help screen potential synthetic targets and understand the mechanisms of key reactions.
Molecular Dynamics (MD) Simulations: Simulating the behavior of Furo[2,3-e] mdpi.commdpi.combenzoxazole-based molecules in different environments (e.g., in solution, in a polymer matrix, or in the solid state). MD simulations can provide insights into intermolecular interactions, self-assembly processes, and the morphology of materials, which are crucial for applications like organic electronics.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: For applications in medicinal chemistry, QSAR models can be developed to correlate the structural features of Furo[2,3-e] mdpi.commdpi.combenzoxazole derivatives with their biological activity. As more experimental data becomes available, machine learning algorithms could be trained to predict the properties of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.
Reaction Prediction and Synthesis Planning: Employing emerging AI-driven tools for retrosynthetic analysis and reaction outcome prediction. These tools can help chemists devise more efficient synthetic routes to complex Furo[2,3-e] mdpi.commdpi.combenzoxazole targets and identify novel, unexplored chemical transformations.
By leveraging these computational tools, researchers can move towards a more predictive and rational design paradigm, significantly enhancing the efficiency of research and development in Furo[2,3-e] mdpi.commdpi.combenzoxazole chemistry.
Exploration of New Reactivity Patterns and Unconventional Transformations
While the fundamental reactivity of the constituent furan, isoxazole, and benzene rings is known, the unique fusion in the Furo[2,3-e] mdpi.commdpi.combenzoxazole system may give rise to novel and unconventional reactivity. A significant area for future research is the systematic exploration of its chemical behavior under a wide range of reaction conditions to uncover new transformations.
Potential avenues for investigation include:
Selective C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the Furo[2,3-e] mdpi.commdpi.combenzoxazole core. This modern synthetic strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical way to create diverse derivatives. Research should focus on transition-metal-catalyzed C-H activation or metal-free approaches.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the fused ring system under various conditions (e.g., photochemical, thermal, reductive, or oxidative). The isoxazole ring, in particular, can undergo cleavage and rearrangement, potentially providing access to completely new heterocyclic scaffolds. Understanding and controlling these transformations could be a powerful tool for synthetic diversification.
Cycloaddition Reactions: Probing the dienophilic or dienic character of the furan and benzene moieties within the fused system. Exploring their participation in [4+2], [3+2], or other cycloaddition reactions could lead to the rapid construction of complex, polycyclic architectures based on the Furo[2,3-e] mdpi.commdpi.combenzoxazole framework.
Photoredox and Electrochemical Synthesis: Utilizing modern synthetic methods like photoredox catalysis and electrosynthesis to access novel reactivity modes. These techniques can generate highly reactive radical intermediates under mild conditions, potentially enabling transformations that are not feasible with traditional thermal methods.
By pushing the boundaries of known reactivity, chemists can unlock the full synthetic potential of the Furo[2,3-e] mdpi.commdpi.combenzoxazole scaffold, leading to the discovery of new molecules with unique structures and properties.
Challenges in Large-Scale Synthesis and Process Optimization for Furo[2,3-e]mdpi.commdpi.combenzoxazole
For any Furo[2,3-e] mdpi.commdpi.combenzoxazole derivative to be viable for commercial applications, whether as a pharmaceutical or a functional material, a robust and scalable synthetic route is essential. A major challenge lies in translating laboratory-scale syntheses into efficient, cost-effective, and safe large-scale processes.
Future research in this area must address the following challenges:
Scalability of Key Steps: Many synthetic methods that work well on a milligram or gram scale fail when scaled up to kilograms. Reactions requiring cryogenic temperatures, hazardous reagents (e.g., organolithium compounds, azides), or specialized equipment (e.g., photochemistry setups) can be difficult and expensive to implement on an industrial scale. Research should focus on developing alternative routes that use safer, more manageable reagents and conditions.
Purification and Isolation: Chromatographic purification, which is common in academic labs, is often impractical and costly for large-scale production. The development of synthetic routes that yield products of high purity directly from the reaction mixture, or that can be purified by simple crystallization or distillation, is a critical goal.
Process Safety and Environmental Impact: A thorough evaluation of the safety hazards associated with the synthesis, including the potential for runaway reactions, toxic byproducts, and flammable solvents, must be conducted. Process optimization should also focus on minimizing the environmental footprint by reducing waste, improving energy efficiency, and adhering to the principles of green chemistry. This includes developing robust methods for catalyst recycling and solvent recovery.
Addressing these process chemistry challenges is a crucial step in bridging the gap between academic discovery and the real-world application of Furo[2,3-e] mdpi.commdpi.combenzoxazole-based compounds.
Q & A
Q. What are the standard synthetic protocols for preparing Furo[2,3-e][1,2]benzoxazole derivatives?
Methodological Answer: A common approach involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives in glacial acetic acid–ethanol, followed by solvent evaporation and filtration . Microwave-assisted synthesis is an alternative, offering faster reaction times and higher yields compared to conventional heating, as demonstrated in bisbenzazole syntheses .
Q. How are benzoxazole derivatives characterized structurally?
Methodological Answer: Techniques include and NMR for confirming substituent positions and purity. Mass spectrometry validates molecular weight, while X-ray crystallography (e.g., for organoruthenium complexes) provides precise geometry . Vibrational spectroscopy (FT-IR) and DFT calculations further elucidate electronic and structural properties .
Q. What general pharmacological activities are associated with benzoxazole scaffolds?
Methodological Answer: Benzoxazole derivatives exhibit anticancer and antibacterial activities. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives show selective antibacterial effects against Staphylococcus aureus via agar diffusion assays . Anticancer activity is evaluated using cytotoxicity assays against human cancer cell lines (e.g., MCF-7, HeLa) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound-based therapeutics?
Methodological Answer: Density Functional Theory (DFT) predicts electronic properties, reactivity, and binding affinities. For example, DFT studies on 2-(2',4'-dihydroxyphenyl)benzoxazole derivatives reveal excited-state intramolecular proton transfer (ESIPT), critical for fluorescence-based applications . Molecular docking and dynamics simulations assess interactions with biological targets (e.g., enzymes or DNA) to prioritize compounds for synthesis .
Q. What strategies resolve contradictions in pharmacological data across benzoxazole derivatives?
Methodological Answer: Discrepancies in activity may arise from substituent positioning or assay conditions. Systematic SAR studies, such as varying heterocyclic moieties (e.g., piperidinyl vs. acetylene groups), clarify bioactivity trends. Cross-validation using orthogonal assays (e.g., fluorescence-based viability vs. colony formation assays) ensures robustness .
Q. How do fluorescence properties of benzoxazole derivatives inform their application in bioimaging?
Methodological Answer: Derivatives like benzoxazole-5-yl-alanine acetylene compounds exhibit high quantum yields () and solvent-dependent emission (350–475 nm), making them suitable for microenvironment sensing. Spectral shifts in polar solvents (e.g., DMSO vs. water) correlate with hydrogen-bonding interactions, enabling real-time monitoring of cellular processes .
Q. What are the challenges in optimizing reaction yields for complex benzoxazole-furo fused systems?
Methodological Answer: Steric hindrance from fused rings often reduces yields. Strategies include:
- Catalyst screening : Acidic or metal catalysts (e.g., Ru complexes) improve cyclization efficiency .
- Solvent optimization : High-polarity solvents (e.g., DMF) enhance solubility of intermediates.
- Microwave irradiation : Reduces reaction time from hours to minutes, as seen in bisbenzazole syntheses .
Methodological Considerations
Q. How to validate the purity of benzoxazole derivatives for pharmacological studies?
Methodological Answer: Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, HRMS) methods. For example, HPLC with UV detection at 254 nm identifies impurities, while NMR integration quantifies residual solvents. Reference standards (e.g., pharmacopeial guidelines) ensure compliance with purity thresholds .
Q. What frameworks guide hypothesis-driven research on benzoxazole derivatives?
Methodological Answer: Apply the PICO framework to define:
- Population : Target biomolecule (e.g., topoisomerase II).
- Intervention : Benzoxazole derivative with specific substituents.
- Comparison : Existing inhibitors (e.g., doxorubicin).
- Outcome : IC values or binding affinity. The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
